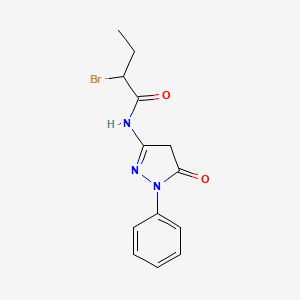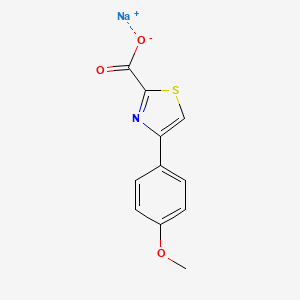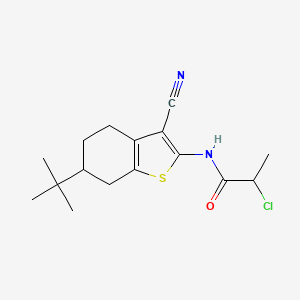
N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
The compound “N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine” is a complex organic molecule that contains several functional groups. These include a furylmethyl group, a methoxy group, a methyl group, and a benzothiazol-2-amine group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furyl and benzothiazol) suggests that the compound may have a planar structure. The electron-donating methoxy group and electron-withdrawing amine group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an amine group might make the compound a weak base .Applications De Recherche Scientifique
Physical Work Capacity Enhancement
- A study by Цублова et al. (2015) synthesized new 2-animo-6-ethoxybenzothiazole derivatives, including a compound similar to N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine. These substances enhanced physical performance in mice, suggesting potential applications in physical work capacity enhancement.
Reactivity and Synthesis
- Ghosh et al. (2009) reported the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide. This compound, which is structurally related to N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, was used for Julia olefination reactions, indicating its utility in organic synthesis (Ghosh et al., 2009).
Antimicrobial and Corrosion Inhibition
- Nayak and Bhat (2023) synthesized benzothiazole derivatives for potential medicinal and corrosion inhibition applications. These compounds, which are related to N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, showed excellent bioactivities and corrosion inhibition effects (Nayak & Bhat, 2023).
Antitumor Properties
- Chua et al. (1999) investigated the role of acetylation in the antitumor activities of 2-(4-acylaminophenyl)benzothiazoles, closely related to N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Their findings highlighted the antitumor potential of these compounds, especially against breast, ovarian, colon, and renal cell lines (Chua et al., 1999).
Electrochemical Studies
- Harisha et al. (2017) conducted electrochemical studies on azo dyes derived from 6-methoxy-1,3-benzothiazol-2-amine, a structural analog of N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine. These studies are significant for understanding the electrochemical properties of similar compounds (Harisha et al., 2017).
Synthesis and Characterization
- Gebert et al. (2003) explored the synthesis of 3-Benzyl-1,3-thiazolidines, which involve derivatives like N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine. These findings contribute to the knowledge of synthesis and characterization techniques for such compounds (Gebert et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-11(17-2)12-13(9)19-14(16-12)15-8-10-4-3-7-18-10/h3-7H,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUNAXFPQPCNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)
![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)


![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)
![4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402857.png)


![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402864.png)
![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402865.png)
![4-{5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402866.png)
![3-(3,4-Dimethyl-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402869.png)